1-[4-(Benzenesulfonyl)phenoxy]naphthalene
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Overview
Description
1-[4-(Benzenesulfonyl)phenoxy]naphthalene is an organic compound that belongs to the class of aromatic sulfonyl compounds It features a naphthalene ring system linked to a benzenesulfonyl group through a phenoxy linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Benzenesulfonyl)phenoxy]naphthalene typically involves electrophilic aromatic substitution reactions. One common method is the sulfonylation of phenoxy-naphthalene using benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Benzenesulfonyl)phenoxy]naphthalene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions are common, where the sulfonyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzenesulfonyl chloride in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfonamide derivatives.
Substitution: Formation of various substituted naphthalene derivatives.
Scientific Research Applications
1-[4-(Benzenesulfonyl)phenoxy]naphthalene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(Benzenesulfonyl)phenoxy]naphthalene involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity. The phenoxy and naphthalene moieties contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(Methanesulfonyl)phenoxy]naphthalene
- 1-[4-(Tosyl)phenoxy]naphthalene
- 1-[4-(Bromobenzenesulfonyl)phenoxy]naphthalene
Uniqueness
1-[4-(Benzenesulfonyl)phenoxy]naphthalene is unique due to its specific combination of a naphthalene ring system with a benzenesulfonyl group. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
110996-03-7 |
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Molecular Formula |
C22H16O3S |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
1-[4-(benzenesulfonyl)phenoxy]naphthalene |
InChI |
InChI=1S/C22H16O3S/c23-26(24,19-9-2-1-3-10-19)20-15-13-18(14-16-20)25-22-12-6-8-17-7-4-5-11-21(17)22/h1-16H |
InChI Key |
YQTBCPCHOCFWBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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